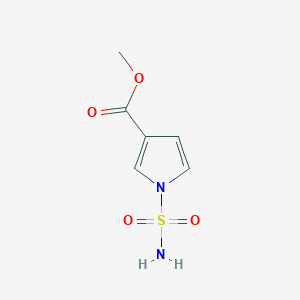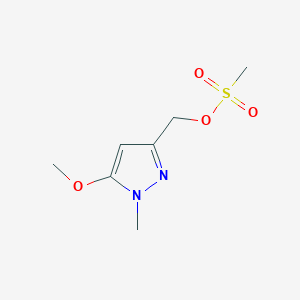
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a chlorophenyl group and a phenyloxiranyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-chlorobenzoyl chloride and phenylacetylene
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or toluene
Reaction Vessels: Large-scale reactors with temperature control
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.
Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be compared with other similar compounds, such as:
Benzophenone: Lacks the oxirane ring and has different reactivity and applications.
(4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a phenyloxiranyl group, leading to different chemical properties.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
The uniqueness of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
111299-29-7 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
BMXDHHJCRSTMIH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


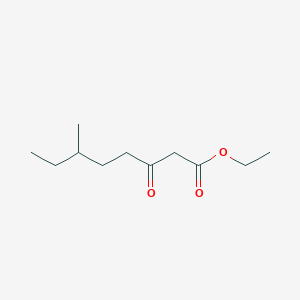
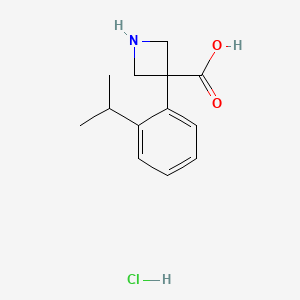
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
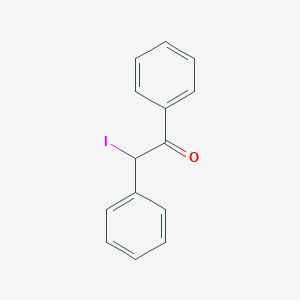

![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
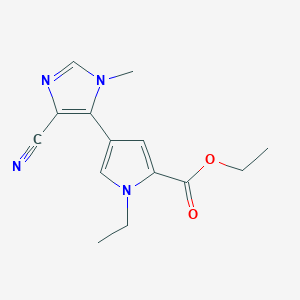
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
